2-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid
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Overview
Description
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid is a fluorinated organic compound with the molecular formula C10H10F3NO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid typically involves the introduction of the trifluoromethyl group into the nicotinic acid structure. One common method is the reaction of nicotinic acid with a trifluoromethylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various derivatives with different functional groups.
Scientific Research Applications
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)oxyacetic acid
- 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid
- 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
Uniqueness
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid is unique due to its specific structure and the presence of the trifluoromethyl group, which imparts distinct chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H10F3NO2 |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10F3NO2/c1-9(2,10(11,12)13)7-6(8(15)16)4-3-5-14-7/h3-5H,1-2H3,(H,15,16) |
InChI Key |
OEJVPHNQJKMBPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC=N1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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